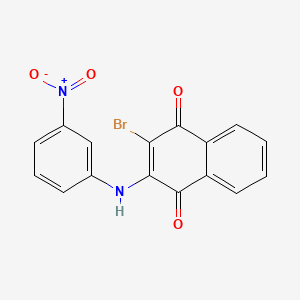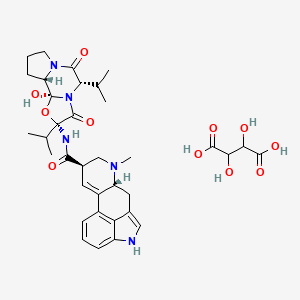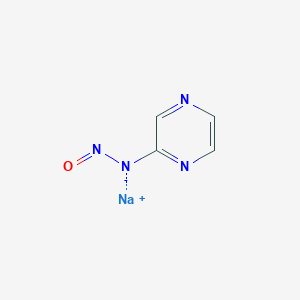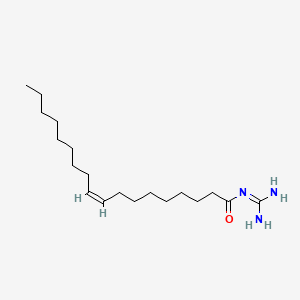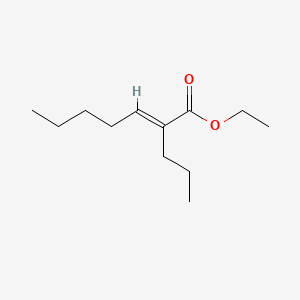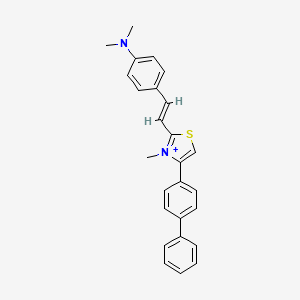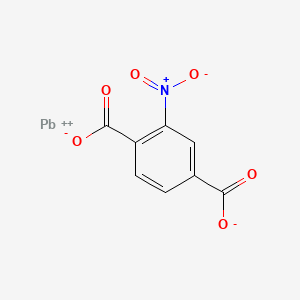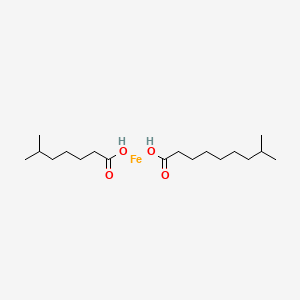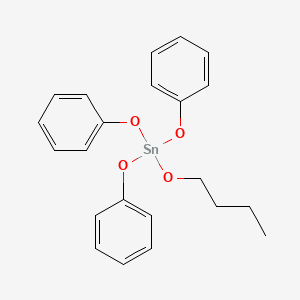
Butoxytriphenoxystannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butoxytriphenoxystannane is an organotin compound with the molecular formula C22H24O4Sn It is characterized by the presence of a tin atom bonded to three phenoxy groups and one butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butoxytriphenoxystannane can be synthesized through the reaction of triphenoxystannane with butanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of butanol to facilitate the reaction. The general reaction scheme is as follows:
Triphenoxystannane+Butanol→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Butoxytriphenoxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The phenoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Tin oxides and phenolic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Butoxytriphenoxystannane has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the development of advanced materials, including polymers and nanocomposites.
Biology and Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism by which butoxytriphenoxystannane exerts its effects involves the interaction of the tin atom with various molecular targets. The phenoxy and butoxy groups can participate in coordination chemistry, allowing the compound to act as a ligand in catalytic processes. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Triphenoxystannane: Lacks the butoxy group and has different reactivity and applications.
Butyltriphenoxystannane: Similar structure but with a butyl group instead of a butoxy group.
Phenylstannanes: Compounds with phenyl groups bonded to tin, differing in their chemical properties and uses.
Uniqueness
Butoxytriphenoxystannane is unique due to the presence of both phenoxy and butoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in catalysis and materials science, setting it apart from other organotin compounds.
Propiedades
Número CAS |
93839-24-8 |
|---|---|
Fórmula molecular |
C22H24O4Sn |
Peso molecular |
471.1 g/mol |
Nombre IUPAC |
butoxy(triphenoxy)stannane |
InChI |
InChI=1S/3C6H6O.C4H9O.Sn/c3*7-6-4-2-1-3-5-6;1-2-3-4-5;/h3*1-5,7H;2-4H2,1H3;/q;;;-1;+4/p-3 |
Clave InChI |
PFLIHZUILXBRRV-UHFFFAOYSA-K |
SMILES canónico |
CCCCO[Sn](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
